molecular formula C20H14F4 B1590364 5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene CAS No. 326894-55-7

5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene

Cat. No.: B1590364
CAS No.: 326894-55-7
M. Wt: 330.3 g/mol
InChI Key: BYZUWIASASXWRG-UHFFFAOYSA-N
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Description

5-[4-(4-Ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene (CAS RN: 174805-87-9) is a fluorinated biphenyl derivative with the molecular formula C20H20F4 and a molecular weight of 336.15 g/mol . Its structure features three fluorine atoms on one benzene ring and a fluorinated biphenyl moiety substituted with a trans-4-ethylcyclohexyl group. This compound is characterized by high thermal stability and a purity of ≥98.5%, making it suitable for applications in pharmaceuticals, food additives, and specialty chemicals .

Properties

IUPAC Name

5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZUWIASASXWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475769
Record name 4''-Ethyl-2',3,4,5-tetrafluoro-1,1':4',1''-terphenyl
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Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326894-55-7
Record name 2-BB(F)B(F,F)-F
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326894-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4''-Ethyl-2',3,4,5-tetrafluoro-1,1':4',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1':4',1''-Terphenyl, 4''-ethyl-2',3,4,5-tetrafluoro
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized terphenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

1.1 Antagonist Activity

Research has shown that modifications in the structure of similar compounds can lead to varying levels of biological activity. For instance, compounds with similar structural motifs have been evaluated for their antagonistic effects on neuropeptide receptors, which are involved in critical physiological processes such as stress responses and appetite control. The introduction of electron-withdrawing groups has been noted to enhance antagonist potency, suggesting that 5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene could exhibit similar properties when appropriately modified .

1.2 Inhibitory Potency

The compound's structure allows for interactions with various biological targets. For example, the presence of trifluoromethyl groups has been associated with increased lipophilicity, potentially enhancing cellular membrane permeability and bioavailability . This characteristic is crucial for developing effective therapeutic agents.

Materials Science

Beyond medicinal applications, this compound can be utilized in materials science due to its unique electronic properties.

2.1 Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated phenyl groups can improve charge transport properties and thermal stability in these devices .

2.2 Polymer Synthesis

In polymer chemistry, derivatives of this compound can serve as monomers for synthesizing high-performance polymers with tailored properties for specific applications, including coatings and adhesives. The trifluoromethyl group can enhance chemical resistance and thermal stability .

Synthesis and Evaluation

A study involving the synthesis of related compounds demonstrated that variations in substituents significantly affect biological activity. For instance, the introduction of different aryl groups was shown to modulate the inhibitory potency against cyclooxygenase-2 (COX-2), a target in anti-inflammatory drug development . This highlights the importance of structural optimization in designing new therapeutics based on the core structure of this compound.

Performance in Organic Electronics

Another investigation focused on the use of fluorinated compounds in OLEDs reported that devices incorporating these materials exhibited improved efficiency and stability compared to non-fluorinated counterparts. The enhanced performance was attributed to better charge carrier mobility and reduced energy loss during operation .

Mechanism of Action

The mechanism of action of 1,1’:4’,1’‘-Terphenyl, 4’‘-ethyl-2’,3,4,5-tetrafluoro- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and aromatic rings enable it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .

Comparison with Similar Compounds

5-[4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene (CAS 137529-57-8)

  • Molecular Formula : C22H31F3
  • Molecular Weight : 352.48 g/mol
  • Key Differences: Incorporates an additional ethyl group on the cyclohexyl substituent, increasing hydrophobicity (XLogP3 = 9.1 vs. ~7 for the target compound) . Higher molecular weight due to extended alkyl chain. Potential applications in liquid crystal displays (LCDs) due to enhanced mesomorphic properties from the elongated alkyl chain .

5-[[4-(4-Ethylcyclohexyl)cyclohexyl]difluoromethoxy]-1,2,3-trifluorobenzene (CAS 208338-49-2)

  • Key Features :
    • Contains a difluoromethoxy bridge (-OCF2-) linking the bicyclohexane core to the trifluorobenzene ring.
    • Trans,trans stereochemistry enhances planarity, improving alignment in liquid crystalline phases .
    • Higher fluorine content (5 fluorine atoms) may improve thermal stability and dielectric properties compared to the target compound .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS 511540-64-0)

  • Molecular Formula : C13H4BrF7O
  • Molecular Weight : 389.06 g/mol
  • Difluoromethoxy group increases electronic polarization, making it suitable for optoelectronic applications . Higher complexity (complexity score = 361) compared to the target compound .

Structural and Functional Analysis

Substituent Effects

  • Fluorine Positioning :
    • The target compound’s 1,2,3-trifluorobenzene moiety provides electron-withdrawing effects, stabilizing the aromatic system. In contrast, compounds with difluoromethoxy groups (e.g., CAS 208338-49-2) exhibit stronger polarization .
  • Alkyl vs. Cyclohexyl Groups: Ethylcyclohexyl substituents (target compound) enhance solubility in non-polar solvents, while bicyclohexane derivatives (CAS 137529-57-8) improve thermal stability for high-temperature applications .

Research Findings and Trends

  • Liquid Crystal Applications : Compounds with bicyclohexane cores (e.g., CAS 208338-49-2) dominate LCD research due to superior alignment and low viscosity .
  • Pharmaceutical Potential: The target compound’s balance of fluorine and alkyl groups makes it a candidate for drug intermediates, though brominated analogs show higher bioactivity .
  • Sustainability : Synthetic routes for fluorinated compounds are evolving to reduce HF usage, aligning with green chemistry trends .

Biological Activity

5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Fluorinated compounds are known for their unique properties, which can enhance biological activity and pharmacokinetics. This article reviews the biological activities associated with this specific compound, including its effects on various biological targets and its potential therapeutic applications.

  • Molecular Formula : C19H16F4
  • Molecular Weight : 348.33 g/mol
  • SMILES Notation : Cc1ccc(cc1)C(c2cc(c(c(c2)F)F)F)F

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, similar fluorinated aromatic compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus fumigatus .
  • Anticancer Properties : Fluorinated compounds are frequently investigated for their anticancer potential. For example, compounds with trifluoromethyl groups have been found to inhibit cancer cell proliferation in various in vitro assays. The introduction of trifluoromethyl groups can enhance interaction with biological targets such as enzymes involved in cancer metabolism .
  • Enzyme Inhibition : The incorporation of fluorine atoms can significantly alter the binding affinity of compounds to enzymes. In particular, studies have shown that fluorinated analogs of known inhibitors can exhibit increased potency due to improved interactions with active sites .

Antimicrobial Activity

A study focused on a series of fluorinated aromatic compounds demonstrated their effectiveness against drug-resistant bacterial strains. Compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.19MRSA
Compound B1.56VRE
This compoundTBDTBD

Anticancer Activity

In vitro studies have shown that fluorinated derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of key signaling pathways that regulate cell survival .

Cell LineIC50 (µM)Mechanism of Action
MCF-7TBDApoptosis induction
HepG2TBDSignaling pathway inhibition

The biological activity of this compound may be attributed to several mechanisms:

  • Enhanced Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound, facilitating better membrane permeability and cellular uptake .
  • Receptor Binding Affinity : Fluorinated compounds often exhibit higher binding affinities for specific receptors due to stronger hydrogen bonding and hydrophobic interactions with amino acid residues in the binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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